molecular formula C7H12O3 B055779 methyl (S,S)-2-hydroxycyclopentanecarboxylate CAS No. 122332-63-2

methyl (S,S)-2-hydroxycyclopentanecarboxylate

Cat. No.: B055779
CAS No.: 122332-63-2
M. Wt: 144.17 g/mol
InChI Key: XMPIOOIEGQJDKJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S,S)-2-hydroxycyclopentanecarboxylate, also known as MHPCC, is a chiral building block that has been widely used in the synthesis of biologically active compounds. It has a unique cyclopentane structure that makes it an attractive molecule for drug design.

Mechanism of Action

The mechanism of action of methyl (S,S)-2-hydroxycyclopentanecarboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides. It has also been shown to form covalent bonds with proteins, which may contribute to its biological activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against several viruses, including influenza virus and HIV.

Advantages and Limitations for Lab Experiments

Methyl (S,S)-2-hydroxycyclopentanecarboxylate has several advantages for lab experiments, including its high enantioselectivity and its ability to react with a variety of electrophiles. However, this compound is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, this compound is sensitive to air and moisture, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl (S,S)-2-hydroxycyclopentanecarboxylate. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the development of new biologically active compounds that incorporate this compound as a building block. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

Methyl (S,S)-2-hydroxycyclopentanecarboxylate can be synthesized using several methods, including the Sharpless asymmetric dihydroxylation and the Jacobsen-Katsuki epoxidation. The Sharpless asymmetric dihydroxylation involves the addition of osmium tetroxide to an alkene followed by reduction with sodium borohydride. The Jacobsen-Katsuki epoxidation involves the use of a chiral catalyst to convert an alkene into an epoxide. Both methods have been used successfully to synthesize this compound with high enantioselectivity.

Scientific Research Applications

Methyl (S,S)-2-hydroxycyclopentanecarboxylate has been used in the synthesis of a variety of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. For example, this compound has been used as a building block in the synthesis of the antiviral compound Oseltamivir, which is used to treat influenza virus infections. This compound has also been used in the synthesis of the anticancer agent Paclitaxel, which is used to treat various types of cancer.

Properties

122332-63-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

XMPIOOIEGQJDKJ-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1O

SMILES

COC(=O)C1CCCC1O

Canonical SMILES

COC(=O)C1CCCC1O

synonyms

Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1S,2S)- (9CI)

Origin of Product

United States

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